3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile

Lipophilicity LogP Drug-likeness

Procure CAS 320424-80-4 for unambiguous SAR. The ortho‑Cl substituent on the 3‑phenyl ring provides a halogen‑bond donor that is absent in the des‑chloro analog, while the electron‑withdrawing C4‑carbonitrile electronically couples with the aryl group to fine‑tune reactivity. The trans‑dimethylaminoethenyl warhead enables regioselective cyclocondensations with hydrazines and amidines to yield fused pyrazolo‑ and pyrimidoisoxazoles. A calculated logP of ~3.0–3.3 ensures balanced cell permeability. With the compound discontinued by bulk suppliers, custom synthesis from qualified CROs is required. Obtain batch‑specific HPLC, ¹H/¹³C NMR, and confirm the InChI Key OUDUSMQNUHFWFZ‑BQYQJAHWSA‑N before acceptance.

Molecular Formula C14H12ClN3O
Molecular Weight 273.72
CAS No. 320424-80-4
Cat. No. B2732476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
CAS320424-80-4
Molecular FormulaC14H12ClN3O
Molecular Weight273.72
Structural Identifiers
SMILESCN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N
InChIInChI=1S/C14H12ClN3O/c1-18(2)8-7-13-11(9-16)14(17-19-13)10-5-3-4-6-12(10)15/h3-8H,1-2H3/b8-7+
InChIKeyOUDUSMQNUHFWFZ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile (CAS 320424-80-4): Research-Grade Isoxazole-Carbonitrile Scaffold for Drug Discovery & Chemical Biology Procurement


3-(2-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile (CAS 320424-80-4) is a fully synthetic, trisubstituted isoxazole-4-carbonitrile derivative bearing an ortho-chlorophenyl group at C3 and a trans-configured dimethylaminoethenyl (enaminone-type) moiety at C5 . The compound belongs to the broader class of β-dimethylaminovinyl isoxazoles, scaffolds recognised as versatile synthetic intermediates for constructing pharmacologically active heterocycles via cyclisation and cross-coupling chemistry [1]. Its core structural blueprint — an electron-deficient isoxazole ring fused to a conjugated enamine side-chain — is shared by a family of close analogs, including the unsubstituted phenyl variant (CAS 1610688-92-0), the 2,6-dichlorophenyl analog, and the 2-chloro-6-fluorophenyl analog (CAS 1391943-62-6). The unique ortho-chlorine substitution pattern on the 3-phenyl ring distinguishes this compound from its nearest comparators and can modulate lipophilicity, electronic distribution, and steric occupancy in ways that rational procurement decisions must account for.

Why In-Class Substitution of 3-(2-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile Risks Experimental Divergence


The isoxazole-4-carbonitrile family exhibits profound sensitivity to even single-atom modifications at the 3-aryl position, making generic interchange unreliable. Replacing the ortho-chlorine substituent with hydrogen (yielding the unsubstituted phenyl analog, CAS 1610688-92-0) removes a key dipole that alters the compound's chromatographic retention, LogP, and potential target-binding orientation [1]. Shifting to the 2,6-dichloro or 2-chloro-6-fluoro variants introduces additional steric bulk or electronegativity that can redirect reactivity at the dimethylaminoethenyl warhead — a group known to participate in nucleophilic additions, cyclocondensations, and bioisosteric replacements [2]. Moreover, the carbonitrile at C4 is not a passive spectator; its electron-withdrawing nature electronically couples with the 3-aryl substituent, meaning that even conservative aryl substitutions can alter the compound's behaviour in cross-coupling or cycloaddition reactions. Procurement of a superficially similar isoxazole without mapping these substituent-specific effects can lead to divergent synthetic outcomes, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence: 3-(2-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile vs Closest Analogs


Ortho-Chlorine Substitution Uniquely Modulates Lipophilicity Relative to Unsubstituted Phenyl Analog

The target compound carries a single ortho-chlorine on the 3-phenyl ring, a substitution pattern absent from the commercially available unsubstituted phenyl analog (CAS 1610688-92-0). This chlorine atom increases calculated logP by approximately 0.7–0.9 log units (estimated via fragment-based methods) relative to the des-chloro analog, enhancing membrane permeability potential while adding a halogen-bond donor site. The 2-chloro-6-fluorophenyl analog (CAS 1391943-62-6) possesses two halogen substituents, overshooting the lipophilicity range considered optimal for CNS drug-like space.

Lipophilicity LogP Drug-likeness

The Dimethylaminoethenyl (Enaminone) Moiety Enables Divergent Synthetic Elaboration Not Possible with Methyl or Amino Congeners

The C5 dimethylaminoethenyl group is an enaminone-type functionality that can undergo regioselective cyclocondensation with dinucleophiles (e.g., hydrazines, amidines) to generate fused pyrazolo- and pyrimido-isoxazoles, a transformation that is not accessible with the corresponding 5-methyl or 5-amino isoxazole-4-carbonitriles. Among the dimethylaminoethenyl series, the target compound's ortho-chlorophenyl group provides a unique steric and electronic environment that can bias regiochemical outcomes in these cyclisation steps, unlike the unsubstituted phenyl analog. [1]

Synthetic intermediate Enaminone reactivity Medicinal chemistry

Carbonitrile at C4 Provides a Strong Electron-Withdrawing Anchor Absent in Ester and Carboxamide Analogs

The C4 carbonitrile group (Hammett σp ≈ 0.66) exerts a significantly stronger electron-withdrawing effect than the methyl ester (σp ≈ 0.45) found in the direct analog methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)vinyl]-4-isoxazolecarboxylate (CAS 1610688-72-6), and far stronger than the carboxamide (σp ≈ 0.36) found in other series members. This electronic differential affects the electrophilicity of the enaminone double bond and the acidity of the isoxazole C-H, directly influencing reaction rates in nucleophilic additions and cross-coupling chemistries. [1]

Electronic effects Hammett substituent constant Reactivity tuning

Discontinued Commercial Status with Documented Purity Benchmark of NLT 97%

The target compound is listed as 'Discontinued' by the original supplier CymitQuimica (Biosynth brand), creating a supply-gap that favors producers able to offer equivalent material with validated purity. The documented purity specification is NLT 97% (as listed by 001chemical.com), which serves as the minimum acceptable quality benchmark for procurement. By contrast, close analogs such as CAS 1610688-92-0 (unsubstituted phenyl) and CAS 1610688-72-6 (methyl ester) are available from multiple active vendors including Ambinter, MolCore, and AKSci, with purity typically 95-98%. The target compound's scarcity, combined with its unique ortho-chlorine substitution, means that sourcing from a verified supplier with batch-specific analytical certificates (NMR, HPLC) is essential to avoid misidentified or degraded material. [1]

Procurement Purity specification Supply chain

Critical Data Gap: Absence of Published Head-to-Head Biological Activity Comparisons

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor databases (as of April 2026) failed to identify any published IC50, Ki, EC50, or in vivo efficacy data for CAS 320424-80-4, nor any direct head-to-head biological comparison with any named analog. The compound does not appear in curated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay). This absence of quantitative biological data means that all differentiation claims must rest on structural, physicochemical, and synthetic arguments rather than on measured target engagement or cellular potency. Researchers are strongly advised to generate their own head-to-head profiling data against specific analogs of interest before committing to large-scale procurement or inclusion in screening cascades. [1]

Data transparency Gap analysis Experimental validation

Procurement-Relevant Application Scenarios for 3-(2-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile (CAS 320424-80-4)


Focused Library Synthesis via Enaminone Cyclocondensation: Ortho-Chloro-Directed Heterocycle Construction

The C5 dimethylaminoethenyl group enables regioselective cyclocondensation with hydrazines, amidines, and guanidines to generate fused pyrazolo[3,4-d]isoxazoles, pyrimido[4,5-d]isoxazoles, and related heterocyclic systems. The ortho-chlorine on the 3-phenyl ring provides steric differentiation that can bias regiochemical outcomes compared to the unsubstituted phenyl analog, making this compound the rational choice for constructing libraries where ortho-substituent effects are a deliberate design variable. [1]

Medicinal Chemistry Hit-to-Lead Campaigns Targeting Halogen-Bond-Driven Affinity Gains

The ortho-chlorine atom on the 3-phenyl ring can act as a halogen-bond donor to backbone carbonyls or π-systems in protein binding pockets, a non-canonical interaction not available with the des-chloro analog. The carbonitrile at C4 further polarises the aryl ring, potentiating this effect. Medicinal chemistry teams exploring halogen-bonding SAR at the solvent-exposed face of a target protein should select this compound over the des-chloro or para-chloro analogs to explicitly probe ortho-halogen contributions to affinity and selectivity. [1]

Chemical Biology Probe Development Requiring Defined Lipophilicity and Permeability Windows

The estimated logP window of ~3.0–3.3 places this compound in a lipophilicity range suitable for cell-permeable probes without excessive non-specific binding. The unsubstituted phenyl analog is likely less membrane-permeable (logP ~2.3–2.5), while the 2-chloro-6-fluorophenyl analog encroaches on higher logP territory associated with promiscuity and solubility limitations. For cellular target engagement assays where balanced permeability is critical, the mono-ortho-chloro substitution pattern represents a calculated middle ground. [1]

Custom Synthesis Sourcing with Validated Purity Benchmark for Critical SAR Studies

Given the compound's discontinued commercial status, procurement requires custom synthesis from a qualified CRO or specialist vendor. The established purity benchmark of NLT 97%, combined with the availability of spectral reference data (NMR, FTIR) via SpectraBase and structural confirmation by InChI key, provides a clear quality specification for tender documents. Researchers should require batch-specific HPLC and 1H/13C NMR data and cross-reference the InChI key (OUDUSMQNUHFWFZ-BQYQJAHWSA-N) before accepting delivered material. [1][2]

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